
Didesmethylsibutramine
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Didesmethylsibutramine is synthesized through the n-demethylation of desmethylsibutramine (M1) by the enzyme CYP2B6 . The synthetic route involves the following steps:
Starting Material: Desmethylsibutramine.
Reaction: N-demethylation using CYP2B6 enzyme.
Conditions: The reaction is typically carried out under controlled temperature and pH conditions to ensure the selective removal of the methyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of desmethylsibutramine are subjected to n-demethylation.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product
Análisis De Reacciones Químicas
Types of Reactions: Didesmethylsibutramine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation Products: Various oxidized metabolites.
Reduction Products: Reduced forms of the parent compound.
Substitution Products: Substituted derivatives with modified functional groups
Aplicaciones Científicas De Investigación
Scientific Research Applications
Didesmethylsibutramine has been investigated across various scientific domains:
-
Pharmacology :
- Weight Management : DDMS has been studied for its anorectic effects, showing promise in reducing food intake and promoting weight loss. Research indicates that it may be more potent than sibutramine in this regard .
- CNS Disorders : Its potential therapeutic applications include treating conditions such as obesity and depression due to its neurotransmitter modulation capabilities.
-
Biochemistry :
- Synthesis Studies : The compound is utilized in research focused on the synthesis and reactivity of amine derivatives, providing insights into chemical behavior and potential new drug formulations.
- Metabolic Pathways : Understanding how DDMS interacts with various metabolic pathways can help elucidate its broader biological effects.
- Toxicology :
Case Studies and Findings
Several case studies illustrate the implications of this compound in clinical settings:
- A study reported that patients consuming herbal weight loss supplements containing sibutramine and its metabolites experienced serious health complications, including cardiovascular issues. This underscores the need for rigorous monitoring of such compounds in dietary products .
- Another investigation detailed a case where high doses of sibutramine metabolites were detected in patients using unregulated weight loss products. This highlights the importance of quality control in supplement manufacturing .
Biochemical Properties
This compound exhibits several biochemical properties that contribute to its efficacy:
- Reuptake Inhibition : It effectively inhibits the reuptake of serotonin, norepinephrine, and dopamine, leading to increased neurotransmitter levels.
- Cellular Effects : The compound influences cellular metabolism and signaling pathways by modulating neurotransmitter availability, which can affect gene expression and neuronal communication.
Preparation Methods
The synthesis of this compound typically involves n-demethylation processes. One notable method includes using diastereoselective reactions to achieve desired stereoisomers that may enhance therapeutic efficacy.
Mecanismo De Acción
Didesmethylsibutramine acts as a triple reuptake inhibitor, blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, promoting a sense of satiety and reducing appetite. The ®-enantiomer of this compound is a more potent inhibitor of monoamine reuptake than the (S)-enantiomer and possesses significantly stronger anorectic activity in animals .
Comparación Con Compuestos Similares
Sibutramine: The parent compound, which is also a triple reuptake inhibitor.
Desmethylsibutramine: The immediate precursor to didesmethylsibutramine, also an active metabolite of sibutramine.
Chlorosipentramine: Another compound with similar anorectic effects.
Uniqueness: this compound is unique due to its potent triple reuptake inhibition and its specific metabolic pathway involving the n-demethylation of desmethylsibutramine. Its ®-enantiomer exhibits stronger anorectic activity compared to other similar compounds .
Actividad Biológica
Didesmethylsibutramine, an active metabolite of the weight-loss drug sibutramine, has garnered attention due to its pharmacological properties and implications for human health. This article delves into its biological activity, pharmacokinetics, and associated risks, supported by data tables and case studies.
This compound is chemically identified as follows:
Property | Value |
---|---|
IUPAC Name | 1-(4-chlorophenyl)-N,N-dimethyl-2-methyl-1-propanamine |
CAS Number | 100125498 |
Molecular Formula | C₁₅H₂₂ClN |
Molar Mass | 251.80 g/mol |
This compound is also known by other names such as dinorsibutramine and bisnorsibutramine. It is primarily formed through the metabolic pathway of sibutramine via N-demethylation by cytochrome P450 enzymes, particularly CYP2B6 .
This compound functions as a triple reuptake inhibitor , affecting the neurotransmitters serotonin, norepinephrine, and dopamine. The pharmacological activity varies between its enantiomers:
- (R)-enantiomer : More potent in inhibiting monoamine reuptake.
- (S)-enantiomer : Significantly less effective.
The following table summarizes the inhibitory potency of this compound on neurotransmitter reuptake:
Neurotransmitter | (R)-Didesmethylsibutramine (IC50 nM) | (S)-Didesmethylsibutramine (IC50 nM) |
---|---|---|
Serotonin (SERT) | 140 | 4,300 |
Norepinephrine (NET) | 13 | 62 |
Dopamine (DAT) | 8.9 | 12 |
These findings indicate that the (R)-enantiomer has a substantially higher affinity for serotonin reuptake inhibition compared to its (S)-counterpart, suggesting a stronger anorectic effect .
Pharmacokinetics
Following administration of sibutramine, this compound is produced as a metabolite. Its pharmacokinetic profile indicates that it can accumulate in plasma when CYP2B6 inhibitors are present or in individuals with specific genetic variants affecting CYP2B6 activity. This accumulation may lead to increased effects and potential side effects associated with its use .
Case Studies and Clinical Implications
A notable case reported in 2019 highlighted an instance of psychosis associated with this compound use, emphasizing the potential for severe psychological side effects when this compound is present in weight loss supplements . Furthermore, research suggests that both this compound and desmethylsibutramine may offer therapeutic benefits for obesity and depression due to their pharmacological profiles, although safety concerns persist due to their psychoactive properties .
Comparative Efficacy
Research comparing the efficacy of this compound to sibutramine indicates that the former may exhibit similar or enhanced anorectic effects without some of the adverse effects associated with sibutramine itself. A study demonstrated that both enantiomers of this compound decreased food intake without significantly altering locomotor activity, suggesting a dissociation between weight loss effects and stimulant-like behaviors .
Propiedades
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSACWZKKZPCHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801004734 | |
Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801004734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84467-54-9 | |
Record name | N-Didesmethylsibutramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84467-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Didemethylsibutramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084467549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801004734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-α-(2-methylpropyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIDESMETHYLSIBUTRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987R943R3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.